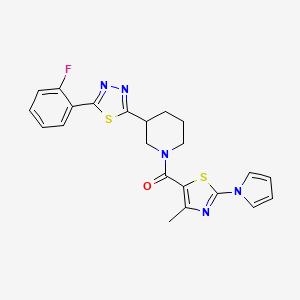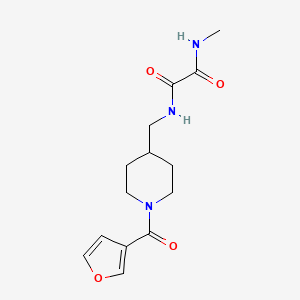![molecular formula C15H18N4O3S B3006617 1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060473-61-0](/img/structure/B3006617.png)
1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique bicyclic structure This compound is notable for its incorporation of a thiadiazole ring, which is known for its diverse biological activities
準備方法
The synthesis of 1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids. The azabicyclo[3.2.1]octane framework is then constructed through a series of cyclization and functional group transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace existing substituents.
科学的研究の応用
1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[32
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents for treating various diseases.
作用機序
The mechanism of action of 1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors and altering their function, leading to changes in cellular processes .
類似化合物との比較
Similar compounds to 1-((1R,5S)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione include other thiadiazole derivatives and bicyclic compounds. Compared to these compounds, this compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Examples of similar compounds include:
- 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
- 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-4-carboxylic acid .
特性
IUPAC Name |
1-[8-(4-methylthiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-8-14(23-17-16-8)15(22)18-9-2-3-10(18)7-11(6-9)19-12(20)4-5-13(19)21/h9-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUKJQXFEFOMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B3006537.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B3006538.png)

![2-methylsulfanyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B3006542.png)

![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)
![N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide](/img/structure/B3006545.png)
![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3006550.png)

![N-[1-(Oxan-3-yl)propyl]prop-2-enamide](/img/structure/B3006554.png)


